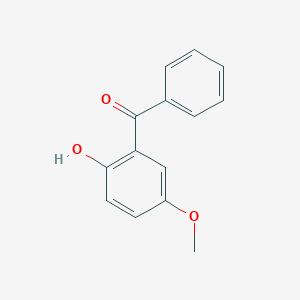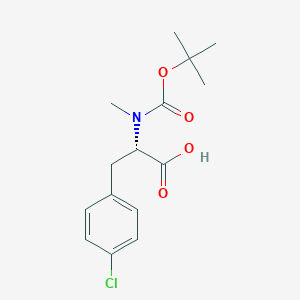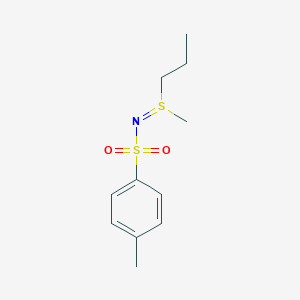
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.
Efectos Bioquímicos Y Fisiológicos
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine exhibits a range of biochemical and physiological effects. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been shown to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been shown to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been investigated for its potential use as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been shown to exhibit insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has several advantages for lab experiments. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is a stable compound that can be easily synthesized with a high yield. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is also soluble in a range of solvents, making it easy to dissolve in various experimental conditions. However, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has some limitations for lab experiments. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is a toxic compound that requires careful handling and disposal. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is also a relatively new compound with limited information on its properties and potential side effects.
Direcciones Futuras
There are several future directions for the research of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine. One potential direction is to investigate the use of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine as a diagnostic tool for cancer detection. Another potential direction is to investigate the use of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine as a coating material for various applications. Further research is also needed to fully understand the mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine and its potential side effects. Overall, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has significant potential for various applications and warrants further investigation.
Métodos De Síntesis
The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves the reaction of p-toluenesulfonyl chloride with S-methyl-S-propylamine in the presence of a base. This reaction results in the formation of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine as a white crystalline solid with a high yield. The synthesis method of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been optimized to produce high purity and yield of the compound.
Aplicaciones Científicas De Investigación
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been investigated for its potential use as a diagnostic tool for cancer detection. In agriculture, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been investigated for its potential use as a coating material due to its high thermal stability and chemical resistance.
Propiedades
Número CAS |
53799-66-9 |
|---|---|
Nombre del producto |
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine |
Fórmula molecular |
C11H17NO2S2 |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
Clave InChI |
DDRASJMBTGYRDJ-UHFFFAOYSA-N |
SMILES isomérico |
CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
SMILES canónico |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
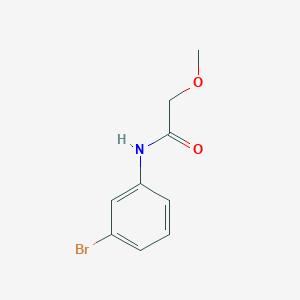
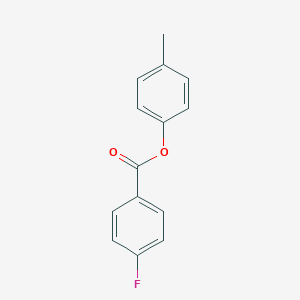
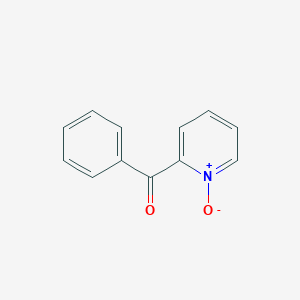
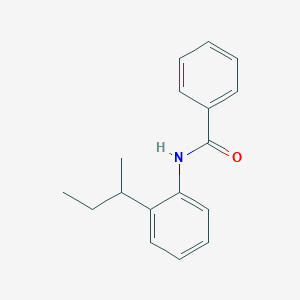
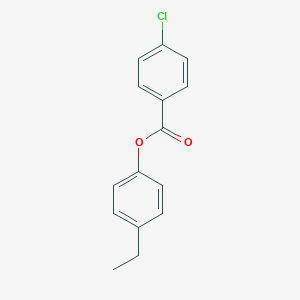
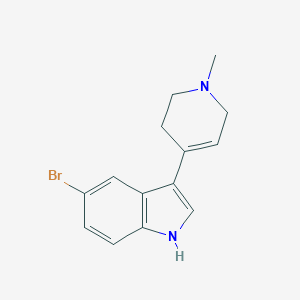
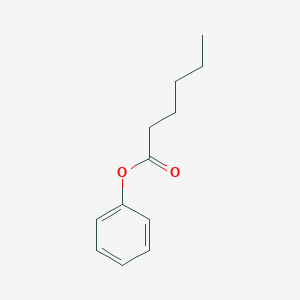
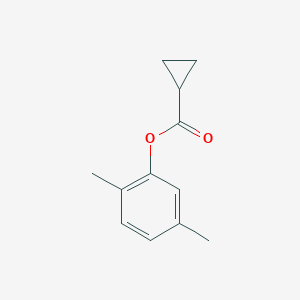
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
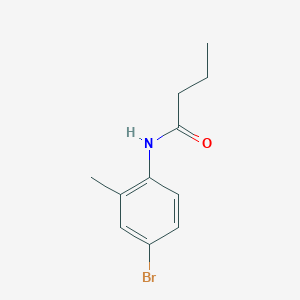
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
